Meobal-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meobal-d3 is a deuterium-labeled version of Meobal, an acetylcholinesterase inhibitor commonly used as an insecticide . The compound has a molecular formula of C10H10D3NO2 and a molecular weight of 182.23. The deuterium labeling is significant as it can affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meobal-d3 involves the incorporation of deuterium into the Meobal molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the Meobal structure .
Chemical Reactions Analysis
Types of Reactions
Meobal-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Meobal-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic research to understand the metabolic pathways and interactions of acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Industry: Utilized in the development of insecticides and other agrochemical products
Mechanism of Action
Meobal-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This mechanism is particularly effective in insecticides, where it disrupts the nervous system of insects .
Comparison with Similar Compounds
Similar Compounds
Meobal: The non-deuterated version of Meobal-d3, also an acetylcholinesterase inhibitor.
Carbaryl: Another acetylcholinesterase inhibitor used as an insecticide.
Uniqueness
This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |
InChI Key |
WCJYTPVNMWIZCG-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.